molecular formula C12H12N2O2 B2645326 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1197631-29-0

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Numéro de catalogue: B2645326
Numéro CAS: 1197631-29-0
Poids moléculaire: 216.24
Clé InChI: KLZBOPQBGJBTRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: Not explicitly provided; structurally related to compounds in ) is a pyrazole derivative featuring a 3,4-dimethylphenyl substituent at position 3 of the pyrazole ring and a carboxylic acid group at position 3. This compound’s structural framework allows for diverse interactions with biological targets, modulated by the electron-donating methyl groups on the aryl ring and the acidic carboxylic acid moiety .

Propriétés

IUPAC Name

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-9(5-8(7)2)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZBOPQBGJBTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Thrombopoietin Receptor Agonist

One of the most significant applications of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is its function as an agonist for the thrombopoietin (TPO) receptor. This property is particularly beneficial in enhancing platelet production, making it a candidate for treating thrombocytopenia—a condition characterized by low platelet counts. The compound has been shown to improve bioavailability and solubility compared to its free acid form, which is poorly soluble in water .

The mechanism involves stimulating the TPO receptor, which can lead to increased platelet production in patients suffering from conditions that result in low platelet counts. This application has been documented in patents highlighting the compound's synthetic pathways and pharmacological benefits .

2. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study synthesized various pyrazole derivatives and evaluated their antimicrobial activity against several pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Compounds similar to this compound showed promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial and antifungal activity .

In particular, derivatives have been tested for their efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial effects that suggest potential therapeutic uses in treating infections caused by resistant strains .

Anticancer Properties

1. Antiproliferative Effects

The anticancer potential of pyrazole derivatives has been widely studied. Research has demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including those from breast, lung, and colon cancers. For instance, certain derivatives have shown significant growth inhibition against A549 lung cancer cells and other cancer types .

In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The ability to target multiple cancer cell lines enhances their therapeutic appeal .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationDescriptionReferences
Thrombopoietin Agonist Enhances platelet production; potential treatment for thrombocytopenia
Antimicrobial Activity Effective against E. coli, S. aureus, etc.; significant MIC values
Anticancer Properties Inhibits growth of various cancer cell lines; induces apoptosis

Mécanisme D'action

The mechanism of action of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Position of Carboxylic Acid Group
  • 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: Carboxylic acid at position 4.
  • 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (): Carboxylic acid at position 3. The shifted acid group alters hydrogen-bonding capacity and acidity (pKa), impacting interactions with enzymes or receptors.
Modifications to the Acid Group
  • 5-(3,4-Dimethylphenyl)-1H-pyrazole-3-carbohydrazide (): Replaces the carboxylic acid with a carbohydrazide group.

Variations in Aryl Substituents

Electron-Donating vs. Electron-Withdrawing Groups
  • The benzodioxin moiety adds steric bulk, which may hinder binding to compact active sites .
  • 3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid (): A hydroxyl group on the aryl ring increases polarity and solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
Heterocyclic vs. Aromatic Substituents
  • 5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid (): The benzofuran group introduces an oxygen heterocycle, enhancing hydrogen-bonding capacity and rigidity compared to the flexible dimethylphenyl group. This could improve target specificity in enzyme inhibition .

Structural Isomers and Similarity Scores

  • 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid (): Similarity score 0.87. The methyl groups are directly on the pyrazole ring rather than the aryl substituent, reducing steric hindrance and altering electronic effects .
  • 3,4-Dimethyl-1-phenyl-1H-pyrazole-5-carboxylic acid (): Similarity score 0.92.

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name Molecular Weight Substituents (Pyrazole Positions) Solubility (LogP)* Biological Activity (If Reported)
This compound ~244.3 3: 3,4-dimethylphenyl; 5: COOH ~2.1 (estimated) Not explicitly reported
5-(3,4-Dimethylphenyl)-1H-pyrazole-3-carbohydrazide ~230.3 3: 3,4-dimethylphenyl; 5: CONHNH2 ~1.8 Anticancer (in silico predicted)
1-(4-Chlorophenyl)-3-(benzodioxin)-5-carboxylic acid ~358.8 1: 4-Cl-phenyl; 3: benzodioxin ~3.5 Antitubercular (analog activity)
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid ~206.2 3: 4-OH-phenyl; 5: COOH ~1.2 Antioxidant (hypothesized)

Activité Biologique

3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development. Key areas of activity include:

  • Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Activity : The compound has been shown to inhibit inflammatory responses, making it a potential therapeutic agent for conditions characterized by excessive inflammation.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, particularly through mechanisms that involve the inhibition of cancer cell proliferation.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory processes and cancer progression. For instance, it has been noted to affect cyclooxygenase (COX) pathways, which are critical in the inflammatory response and tumor growth regulation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating potential for clinical application .

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli3216 (Ampicillin)
S. aureus168 (Vancomycin)

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. The compound exhibited a significant reduction in paw swelling compared to control groups:

  • Percentage Inhibition : The compound showed an inhibition rate of approximately 75%, which is comparable to established anti-inflammatory drugs like indomethacin .

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 0.08 µM
  • HT-29 (Colon Cancer) : IC50 = 0.12 µM
  • Jurkat (T-cell Leukemia) : IC50 = 0.15 µM

These findings suggest that the compound could be further explored as a potential anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in Medicinal Chemistry Research evaluated the antimicrobial properties of several pyrazole derivatives, including our compound of interest. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
  • Anti-inflammatory Research :
    In another study focusing on anti-inflammatory activity using animal models, the compound was shown to significantly reduce inflammatory markers such as TNF-α and IL-6 at therapeutic concentrations .

Q & A

Q. What are the established synthetic protocols for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid?

Answer: The compound can be synthesized via a two-step approach:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives in the presence of a catalyst (e.g., DMF-DMA) to form the pyrazole core. Adjust substituents using 3,4-dimethylphenyl boronic acid in a Suzuki-Miyaura coupling reaction with Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a degassed DMF/water solvent system .

Hydrolysis : Convert the ester intermediate to the carboxylic acid using basic hydrolysis (e.g., NaOH/EtOH) followed by acidification .
Key characterization: Melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm), and HRMS for purity validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole ring and aromatic moieties. For example, the carboxylic proton is typically absent in D₂O-exchanged spectra, while methyl groups on the phenyl ring appear as singlets (~δ 2.2–2.5 ppm) .
  • IR Spectroscopy : Identifies the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹; C=O stretch ~1680–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is the purity of the compound assessed during synthesis?

Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify impurities.
  • Melting Point Analysis : Sharp melting points (e.g., 144–145°C for analogous pyrazole derivatives) indicate high crystallinity and purity .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between experimental and computational models?

Answer: Discrepancies (e.g., NMR chemical shifts or IR vibrational modes) arise from solvent effects or approximations in density functional theory (DFT). To address this:

  • Solvent Correction : Use polarizable continuum models (PCM) in DFT calculations to simulate solvent environments (e.g., DMSO or water) .
  • Vibrational Scaling : Apply empirical scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align theoretical IR frequencies with experimental data .
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing spectral outputs .

Q. What strategies optimize yield in the Suzuki-Miyaura coupling step?

Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄). Pd(PPh₃)₄ often provides higher yields (~75–85%) in aryl-aryl couplings .
  • Solvent Optimization : Use degassed DMF/water (4:1 v/v) to stabilize the catalyst and enhance boronic acid reactivity .
  • Temperature Control : Maintain 80–90°C to balance reaction rate and side-product formation.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted boronic acids and Pd residues .

Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?

Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F), electron-withdrawing (NO₂), or bulky groups (e.g., CF₃) at the 3,4-dimethylphenyl position to assess steric/electronic effects on bioactivity .
  • Biological Assays : Test against bacterial strains (e.g., S. aureus, MIC values) or enzyme targets (e.g., COX-2 inhibition) using standardized protocols .
  • Computational Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., bacterial gyrase) .

Q. What methodologies address the lack of ecological or toxicological data for this compound?

Answer:

  • Acute Toxicity : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity in HepG2 cells) .
  • Environmental Persistence : Use OECD 301B guidelines to measure biodegradability in aqueous media over 28 days .
  • Bioaccumulation Potential : Calculate logP (e.g., using ChemDraw) and compare to EPA criteria (logP >3 indicates high risk) .

Q. How can salt formation improve the compound’s physicochemical properties?

Answer:

  • Counterion Selection : React with sodium hydroxide (water-soluble salt) or arginine (enhanced bioavailability) .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) .
  • Stability Studies : Monitor salt form stability under accelerated conditions (40°C/75% RH for 3 months) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.